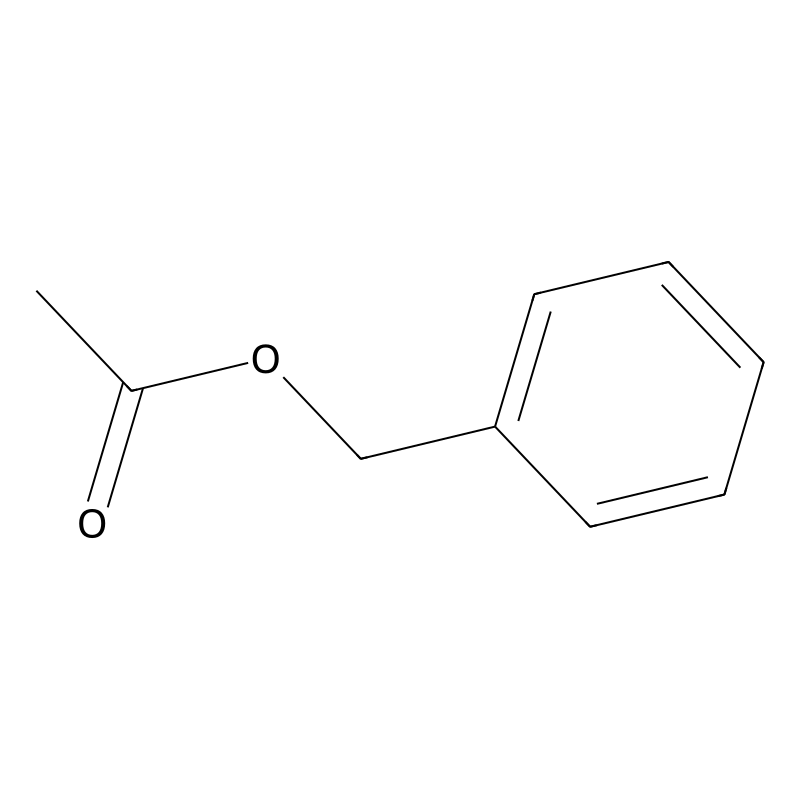

Benzyl acetate

C9H10O2

CH3COOCH2C6H5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C9H10O2

CH3COOCH2C6H5

Molecular Weight

InChI

InChI Key

SMILES

solubility

PRACTICALLY INSOL IN WATER; MISCIBLE WITH ALCOHOL, ETHER

SOL IN BENZENE, CHLOROFORM

Miscible in ethanol, soluble in ethyl ether and acetone.

In water, 3.1 g/l.

3.1 mg/mL at 25 °C

Solubility in water at 20Â °C: none

very slightly soluble in water, glycerol; soluble in organic solvents, oils

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Benzyl acetate (CAS 140-11-4) is a high-boiling aromatic ester widely procured as a specialty solvent and formulation intermediate. While standard aliphatic esters dominate bulk solvent applications, benzyl acetate is specifically selected for its specific combination of strong aprotic solvency, a high boiling point of approximately 213 °C, and an intermediate vapor pressure profile [1]. These properties make it an indispensable material for formulating cellulose acetate, nitrocellulose lacquers, and specialized alkyd resins, where extended open times and low moisture affinity are critical for processability and final product quality[2].

Generic substitution of benzyl acetate with common aliphatic esters, such as ethyl acetate, frequently fails in advanced coatings because the high volatility of lighter esters causes rapid solvent flash-off, leading to moisture condensation (blushing) and poor film leveling. Conversely, substituting it with its direct precursor, benzyl alcohol, introduces a reactive protic hydroxyl group and higher water solubility, which can interfere with cross-linking in moisture-sensitive resin systems [1]. Attempting to use heavier aromatic esters like benzyl benzoate drastically reduces volatility to the point of acting as a fixative, permanently trapping the solvent within the polymer matrix and ruining the intended drying or release kinetics [2].

High-Boiling Aprotic Solvency for Extended Open Time

When compared to standard industrial ester solvents like ethyl acetate, benzyl acetate offers a significantly expanded thermal processing window. Benzyl acetate exhibits a boiling point of approximately 213 °C and a low vapor pressure of ~0.18 mmHg at 25 °C [1]. In contrast, ethyl acetate boils at 77 °C with a vapor pressure exceeding 73 mmHg at 20 °C. This nearly 400-fold difference in vapor pressure means benzyl acetate evaporates slowly, allowing for proper leveling, flow-out, and film formation in nitrocellulose and cellulose acetate applications without the rapid cooling and moisture condensation associated with highly volatile solvents.

| Evidence Dimension | Boiling Point and Vapor Pressure |

| Target Compound Data | BP 213 °C; Vapor Pressure ~0.18 mmHg |

| Comparator Or Baseline | Ethyl acetate (BP 77 °C; Vapor Pressure ~73 mmHg) |

| Quantified Difference | +136 °C boiling point; ~400x lower vapor pressure |

| Conditions | Standard atmospheric pressure, 20-25 °C ambient volatility assessment |

Procuring benzyl acetate allows formulators to achieve defect-free, high-gloss finishes in specialty coatings and inks where rapid solvent flash-off would ruin film integrity.

Aprotic Nature and Low Moisture Affinity in Resin Systems

Benzyl alcohol is frequently considered as a high-boiling aromatic solvent alternative; however, its protic nature and higher water solubility (~40 g/L at 25 °C) can be detrimental in moisture-sensitive or reactive polymer systems . Benzyl acetate, being an aprotic ester, exhibits a drastically lower aqueous solubility of approximately 3.1 g/L [1]. This >10-fold reduction in water affinity, combined with the lack of a reactive hydroxyl group, prevents unwanted side reactions in prepolymers and minimizes moisture incorporation during the curing of alkyd resins and shellacs.

| Evidence Dimension | Aqueous Solubility and Protic Reactivity |

| Target Compound Data | ~3.1 g/L solubility (aprotic ester) |

| Comparator Or Baseline | Benzyl alcohol (~40 g/L solubility, protic alcohol) |

| Quantified Difference | >10-fold reduction in water solubility; elimination of reactive -OH group |

| Conditions | Aqueous solubility limits at 25 °C |

Buyers formulating reactive adhesives, moisture-cured polymers, or non-polar resin solutions must specify benzyl acetate to avoid the cross-linking interference and water uptake caused by benzyl alcohol.

Controlled Volatility for Middle-Phase Release Profiles

Within the family of aromatic esters, molecular weight strictly dictates evaporation kinetics. Benzyl benzoate is often used alongside benzyl acetate but cannot substitute for it. Benzyl benzoate has a boiling point of 323 °C and a vapor pressure of <0.001 mmHg at 25 °C, acting strictly as a heavy fixative [1]. Benzyl acetate, with its vapor pressure of ~0.18 mmHg [2], occupies the intermediate volatility space. Substituting benzyl acetate with benzyl benzoate in a volatile matrix will completely suppress the active release phase, trapping the compound in the substrate rather than allowing phased evaporation.

| Evidence Dimension | Vapor Pressure and Evaporation Phase |

| Target Compound Data | ~0.18 mmHg at 25 °C |

| Comparator Or Baseline | Benzyl benzoate (<0.001 mmHg at 25 °C) |

| Quantified Difference | >180x higher vapor pressure for benzyl acetate |

| Conditions | Volatility assessment at 25 °C for formulation release kinetics |

Procuring benzyl acetate ensures the correct intermediate release kinetics required for spatial diffusers, temporary masking agents, and phased-evaporation industrial solvents, which heavy fixatives cannot provide.

High-Boiling Solvent for Cellulose-Based Coatings

Directly leveraging its 213 °C boiling point and aprotic nature, benzyl acetate is a highly effective solvent for nitrocellulose and cellulose acetate lacquers, preventing blushing and ensuring smooth film leveling during the extended drying phase [1].

Aprotic Diluent for Reactive Resin Systems

Utilizing its low water solubility (~3.1 g/L) and lack of hydroxyl reactivity, benzyl acetate serves as a safe diluent for alkyd resins and moisture-sensitive adhesives where substituting with benzyl alcohol would cause premature curing or detrimental water uptake [2].

Intermediate-Release Delivery Matrices

Capitalizing on its specific vapor pressure (~0.18 mmHg), benzyl acetate is formulated into controlled-release industrial masking agents and volatile formulations to provide a sustained evaporation profile that heavier benzoates cannot achieve [1].

Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Other Solid; Other Solid; Liquid

Colorless liquid with an odor of jasmine or pears; [CHEMINFO]

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless liquid with a sweet, fruity, floral (Jasmine) odour

Colorless liquid with an odor of pears.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

213 °C

Bp: 134 °C at 102 mm Hg

212.00 to 215.00 °C. @ 760.00 mm Hg

212Â °C

419.9 °F

Flash Point

90 °C (closed cup)

90Â °C c.c.

195 °F

Heavy Atom Count

Taste

Vapor Density

5.1 (AIR= 1)

Relative vapor density (air = 1): 5.1

5.1

Density

1.050 @ 25 °C/4 °C

Relative density (water = 1): 1.1

1.049-1.059

1.04

LogP

1.96

log Kow = 1.96

Odor

CHARACTERISTIC FLOWERY (JASMINE) ODOR

Powerful but thin, sweet floral fresh, fresh and light, fruity odor reminiscent of Jasmin, Gardenia, Muguet, Lily and other flowers.

Decomposition

Melting Point

-51 °C

-51.3 °C

-51Â °C

-60.7 °F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 779 of 2159 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 1380 of 2159 companies with hazard statement code(s):;

H412 (92.32%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.17 [mmHg]

0.177 mm Hg at 25 °C /from experimentally-derived coefficients/

Vapor pressure, Pa at 25Â °C: 190

1 mmHg at 113 °F

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

The effect of vehicle and occlusion on the in vitro percutaneous absorption of [methylene-14C]-benzyl acetate (1.7-16.6 mg/sq cm) has been studied in diffusion cells using full thickness skin from male Fischer 344 rats. Absorption of neat benzyl acetate through rat skin occluded with parafilm was 49.3 +/- 2.0% (mean +/- SD, n=4) after 48 hr. When benzyl acetate in ethanol was applied to the skin and the skin was occluded with parafilm, the extent of absorption at 48 hr was not significantly different from that after neat application. However at 6 hr, as the ethanol content of the application mixture was increased, the absorption of benzyl acetate through occluded skin was enhanced proportionally. When phenylethanol was used as a vehicle, the extent of the benzyl acetate absorption through occluded skin at 48 hr was enhanced (P less than 0.05) compared with that after application neat; with 50% (v/v) phenyl-ethanol, absorption at 48 hr was 56.3 +/- 4.9%. However, this enhanced absorption did not correlate with the proportion of phenylethanol in the application mixture. When dimethylsulphoxide was used as a vehicle, the extent of absorption of benzyl acetate through occluded skin at 48 hr was enhanced (P less than 0.05) compared with that after application neat (absorption was 59.3 +/- 3.7% of the applied dose when 50% (v/v) dimethylsulphoxide was used). As the dimethylsulphoxide content of the application mixture was increased, the absorption of benzyl acetate was enhanced proportionally. Occlusion of the skin surface with parafilm often significantly enhanced absorption (P less than 0.05), although the effect varied with time and vehicle. In general, the degree of any enhanced absorption caused by the use of a vehicle or occlusion of the skin was small, and, in most cases, would be unlikely to be toxicologically significant.

The comparative absorption of ... benzyl acetate has been studied in rat and human skin, using shaved, full-thickness dorsal skin of male Fischer 344 rats and full-thickness human skin obtained from patients undergoing surgical resection. Penetration of the compound through rat and human skin was evaluated in vitro in flow-through diffusion cells following topical application of neat [methylene-14C] benzyl acetate (33.1 mg/sq cm) to the epidermal surface and occlusion with a teflon cap, 2.9 cm above the skin surface. The absorption of benzyl acetate across rat skin was rapid and extensive, reaching 34.3 +/- 3.9% of the applied dose (11.3 +/- 1.3 mg/sq cm) (mean +/-SD, n=12) at 24 hr and 55.8 +/- 5.0% of the applied dose (18.5 +/- 1.7 mg/sq cm)at 72 hr. The penetration of benzyl acetate was significantly (P<0.05) less rapid and extensive through human skin, reaching 5.5 +/- 0.1% of the applied dose (1.8 +/- 0.0 mg/sq cm) (mean +/- SD, n=12) at 24 hr and 17.8 +/- 3.3% of the applied dose (5.9 +/-1.1 mg sq cm) at 72 hr. The rate of penetration of benzyl acetate was greater through rat skin than through human tissue at all time points studied up to 72 hr. The maximum rate of skin penetration was 0.6 +/- mg/sq cm/hr and 0.1 +/_- 0.0 mg/sq cm/hr through rat and human skin, respectively. These data indicate that systemic exposure to benzyl acetate may occur after skin contact in humans. They also support the evidence from the literature that human skin is generally less permeable to xenobiotics than rat skin.

Metabolism Metabolites

In rats, benzyl acetate is hydrolyzed to benzyl alcohol, which is oxidized to benzoic acid and excreted as hippuric acid and benzyl mercapturic acid.

In a chemical disposition study conducted by the NTP, male Fischer 344 rats and male B6C3F1 mice were shown to efficiently absorb and rapidly metabolize and excrete orally administered benzyl acetate. The doses used in this study were 5, 50, or 500 mg/kg for rats and 10, 100, or 1000 mg/kg for mice in single dose corn oil gavage administrations and 500 mg/kg for rats and 1000 mg/kg for mice daily five times per week for two weeks, also administered by gavage in corn oil. Most (90%) of the benzyl acetate-derived radioactivity was recovered in the urine and none was detected in the liver, blood, muscle, adipose tissue skin, lung, kidney, or stomach of treated rats or mice. The major metabolite isolated in the urine was hippuric acid (94%-99% of the dose). Other metabolites found were mercapturic acid and benzyl alcohol. Benzyl acetate was not detected in the urine of treated animals. Neither the size of the dose nor the frequency of dosing had any effect on the absorption, metabolism, or excretion of this compound. There was no evidence to indicate any saturation of this metabolizing capacity in either species over the range of doses studied.

Effects of gavage versus dosed feed administration on the toxicokinetics of benzyl acetate were studied in male F344 rats and B6C3F1 mice. Benzyl acetate was rapidly hydrolyzed to benzyl alcohol and then oxidized to benzoic acid. After gavage administration of benzyl acetate in corn oil at 500 mg/kg (rats) and 1000 mg/kg(mice), high benzoic acid plasma concentrations were observed. In contrast, much lower benzoic acid plasma concentrations were found after dosed feed administration at about 615 mg/kg/day for rats and about 850 mg/kg/day for mice. Results show that although the daily doses of benzyl acetate are comparable, bolus gavage administration effectively saturated the benzoic acid elimination pathway whereas dosed feed administration did not. In contrast, hippuric acid plasma concentrations were similar after both gavage and dosed feed administration due to the depletion of the glycine supply pool. ...

Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Solvent

Methods of Manufacturing

METHOD OF PURIFICATION: DISTILLATION.

Prepared from benzyl chloride, acetic acid or sodium acetate and triethylamine: Merker, Scott, J Org Chem 26, 5180 (1961); Hennis et al, Ind Eng Chem Prod Res Develop 6, 193 (1967).

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Textiles, apparel, and leather manufacturing

Wholesale and Retail Trade

Food, beverage, and tobacco product manufacturing

Plastics Material and Resin Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Chemical Product and Preparation Manufacturing

Acetic acid, phenylmethyl ester: ACTIVE

FEMA NUMBER 2135. NON-ALCOHOLIC BEVERAGES, 7.8 PPM; ICE CREAM, ICES ... 14 PPM; CANDY, 34 PPM; BAKED GOODS, 22 PPM; GELATINS & PUDDINGS, 23 PPM; CHEWING GUM, 760 PPM.

Analytic Laboratory Methods

Clinical Laboratory Methods

Dates

Southgate et al. Dearomative dihydroxylation with arenophiles. Nature Chemistry, doi: 10.1038/nchem.2594, published online 22 August 2016